molecular formula C10H15BN2O2 B3299215 5-(Piperidin-2-yl)pyridin-3-ylboronicacidhydrochloride CAS No. 899436-84-1

5-(Piperidin-2-yl)pyridin-3-ylboronicacidhydrochloride

Cat. No.: B3299215
CAS No.: 899436-84-1
M. Wt: 206.05 g/mol
InChI Key: NZHNZCDYQXPJAU-UHFFFAOYSA-N
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Description

5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride is a boronic acid derivative featuring a pyridine core substituted with a piperidin-2-yl group at the 5-position and a boronic acid moiety at the 3-position, in its hydrochloride salt form. This compound is of interest in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key intermediates.

Molecular Formula: C₁₀H₁₄BClN₂O₂
Molecular Weight: ~240.5 g/mol (calculated)
Key Features:

  • Boronic acid: Enables participation in cross-coupling reactions.
  • Hydrochloride salt: Improves stability and aqueous solubility.

Properties

IUPAC Name

(5-piperidin-2-ylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2/c14-11(15)9-5-8(6-12-7-9)10-3-1-2-4-13-10/h5-7,10,13-15H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHNZCDYQXPJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C2CCCCN2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899436-84-1
Record name B-[5-(2-Piperidinyl)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899436-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride typically involves the formation of the boronic acid moiety followed by the introduction of the piperidine and pyridine rings. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of boronic acids with halides. This reaction is known for its mild conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The piperidine and pyridine rings can undergo reduction reactions to form saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the piperidine ring can produce piperidine derivatives.

Scientific Research Applications

5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds . The piperidine and pyridine rings contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyridine Boronic Acids

The following table compares 5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties CAS Number
5-(Piperidin-2-yl)pyridin-3-ylboronic acid HCl C₁₀H₁₄BClN₂O₂ 240.5 Piperidin-2-yl, Boronic Acid, HCl High steric bulk, enhanced solubility Not available
5-(Hydroxymethyl)-3-pyridinyl boronic acid C₆H₈BNO₃ 168.95 Hydroxymethyl, Boronic Acid Polar, high solubility in water 908369-20-0
2-Chloro-5-fluoropyridine-4-boronic acid C₅H₄BClFNO₂ 191.36 Cl, F, Boronic Acid Electron-withdrawing, reactive in couplings Not provided
5-(5-Chloropyridin-3-yloxy)pyridin-3-yl boronic acid C₁₀H₈BClN₂O₃ 250.45 Chloropyridinyloxy, Boronic Acid Bulky, moderate reactivity Not available

Key Differences and Implications

Substituent Effects
  • Piperidin-2-yl Group : The piperidine ring in the target compound introduces significant steric hindrance compared to smaller groups like hydroxymethyl or halogens. This may reduce reaction rates in Suzuki couplings but improve selectivity in binding to biological targets .
  • Halogen Substituents: Chloro- and fluoro-substituted analogues (e.g., 2-Chloro-5-fluoropyridine-4-boronic acid) exhibit enhanced electronic effects, facilitating oxidative addition in cross-coupling reactions.
  • Hydroxymethyl Group : Compounds like 5-(Hydroxymethyl)-3-pyridinyl boronic acid prioritize solubility and polarity, making them suitable for aqueous reaction conditions but less effective in hydrophobic environments .
Solubility and Stability
  • The hydrochloride salt form of the target compound improves aqueous solubility compared to non-ionic boronic acids (e.g., 5-(5-Chloropyridin-3-yloxy)pyridin-3-yl boronic acid). This property is critical for biological assays and certain catalytic applications .
Reactivity in Cross-Coupling
  • Piperidine-containing boronic acids may exhibit slower reaction kinetics due to steric effects but higher regioselectivity. In contrast, halogenated analogues (e.g., 2-Chloro-5-fluoropyridine-4-boronic acid) are more reactive but less selective .

Comparative Studies

  • Electronic Effects: Fluorine and chlorine substituents in analogues like AS48071 () reduce electron density at the boron center, accelerating transmetallation steps in cross-couplings.

Biological Activity

5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Overview of the Compound

Chemical Structure:
The compound features a pyridine ring substituted with a piperidine moiety and a boronic acid functional group, which is known to facilitate interactions with various biological targets. Its molecular formula is C11H15BClN2C_{11}H_{15}BClN_2 with a molecular weight of approximately 220.6 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including 5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride. Research indicates that similar compounds exhibit activity against resistant strains of pathogens such as Candida auris and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundMIC (μg/mL)MFC (μg/mL)Target Pathogen
5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochlorideTBDTBDTBD
Piperidine-based triazole derivatives0.24 - 0.970.97 - 3.9Candida auris
Piperidinothiosemicarbazones0.5 - 4TBDM. tuberculosis

Mechanism of Action:
The antimicrobial action is thought to involve disruption of cell membrane integrity and induction of apoptosis in fungal cells, as evidenced by studies on related compounds that showed significant fungicidal behavior through cell viability assays .

Anticancer Activity

The boronic acid moiety in the compound may also confer anticancer properties by inhibiting proteasome activity or modulating signaling pathways involved in cell proliferation and survival.

Case Study:
In a study focusing on boron-containing compounds, several derivatives demonstrated selective cytotoxicity against cancer cell lines while showing low toxicity to normal cells. The mechanism involved the induction of cell cycle arrest and apoptosis, suggesting potential for further development as anticancer agents.

The synthesis of 5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride typically involves the reaction between piperidine derivatives and pyridine-based boronic acids under controlled conditions. This synthetic route allows for the introduction of various substituents that can enhance biological activity.

Table 2: Synthesis Overview

StepReagents/Conditions
Formation of Boronic AcidBoron tribromide, pyridine
Coupling ReactionPiperidine, base (e.g., NaOH)
PurificationCrystallization or chromatography

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of 5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride. Future studies should focus on:

  • In Vivo Studies: Assessing efficacy and safety in animal models.
  • Mechanistic Studies: Elucidating specific molecular targets and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the structure influence biological activity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for handling powders to prevent inhalation .
  • Storage : Store in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the boronic acid group. Ensure compatibility with glass or polyethylene containers to avoid leaching .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous solutions to prevent exothermic reactions .

Q. How can researchers optimize the synthesis of 5-(Piperidin-2-yl)pyridin-3-ylboronic acid hydrochloride?

  • Methodological Answer :

  • Synthetic Route : Use Suzuki-Miyaura coupling for boronic acid functionalization. Start with 5-bromo-2-piperidinopyridine and react with bis(pinacolato)diboron under Pd(PPh₃)₄ catalysis in THF at 80°C .
  • Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH 95:5) followed by recrystallization from ethanol/water (1:3) to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR in DMSO-d₆ to verify piperidine and pyridine ring integration. Confirm boronic acid presence via 11B^{11}\text{B}-NMR (δ ~30 ppm) .
  • Purity Assessment : LC-MS (ESI+) to detect impurities (e.g., deboronation products). FT-IR for boronic acid O-H stretch (~3200 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Literature Review : Cross-reference SDS from multiple suppliers (e.g., Combi-Blocks vs. Kishida Chemical) to identify gaps in acute toxicity or ecotoxicity data .
  • Experimental Validation : Conduct Ames tests (TA98 strain) for mutagenicity and acute oral toxicity in rodent models (OECD 423 guidelines). Use zebrafish embryos (FET assay) to assess ecotoxicological risks .

Q. What strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate solutions at pH 2–12 (37°C, 1 week) and analyze degradation via UPLC. Identify byproducts (e.g., boronic acid hydrolysis to phenol) using HRMS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere. Correlate with DSC data to identify polymorphic transitions .

Q. How does the boronic acid moiety influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Mechanistic Studies : Use DFT calculations (B3LYP/6-31G*) to model transition states in Suzuki couplings. Compare reaction rates with/without piperidine coordination using kinetic profiling .
  • Substrate Screening : Test reactivity with aryl halides (e.g., electron-deficient vs. electron-rich). Monitor yields and stereoselectivity via 19F^{19}\text{F}-NMR for fluorinated products .

Q. What experimental designs are recommended to assess the compound’s potential as a pharmacophore in drug discovery?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified piperidine substituents (e.g., methyl, fluoro). Screen against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Crystallography : Co-crystallize with protein targets (e.g., BTK kinase) to resolve binding modes. Refine structures using PHENIX and analyze B-factor thermal stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask method in buffered solutions (pH 1–13) with UV-Vis quantification (λ = 260 nm). Compare with computational predictions (e.g., ACD/Labs) to identify outliers .
  • Particle Size Analysis : Measure via dynamic light scattering (DLS). Smaller particle sizes (<100 nm) may artificially inflate solubility values in literature reports .

Tables for Key Data

Property Value/Technique Reference
Melting Point215–218°C (decomposes)
HPLC Purity≥98% (C18, 0.1% TFA gradient)
11B^{11}\text{B}-NMR Shift32.5 ppm (DMSO-d₆)
Acute Toxicity (LD50, oral)Not established; proceed under OECD 423

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
5-(Piperidin-2-yl)pyridin-3-ylboronicacidhydrochloride
Reactant of Route 2
5-(Piperidin-2-yl)pyridin-3-ylboronicacidhydrochloride

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